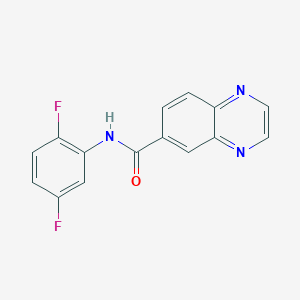

N-(2,5-difluorophenyl)quinoxaline-6-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,5-difluorophenyl)quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3O/c16-10-2-3-11(17)13(8-10)20-15(21)9-1-4-12-14(7-9)19-6-5-18-12/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWDTMDUPXRWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)quinoxaline-6-carboxamide typically involves the condensation of 2,5-difluoroaniline with quinoxaline-6-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including N-(2,5-difluorophenyl)quinoxaline-6-carboxamide, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance reaction efficiency and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-difluorophenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2,5-difluorophenyl)quinoxaline-6-carboxamide is a compound under investigation for its potential across chemistry, biology, medicine, and industry. Its unique structure, enhanced by the presence of a 2,5-difluorophenyl group, contributes to its distinct biological activity and specificity, making it valuable for a range of applications.

Scientific Research Applications

Chemistry

N-(2,5-difluorophenyl)quinoxaline-6-carboxamide serves as a building block in synthesizing more complex quinoxaline derivatives. In chemical reactions, it can undergo oxidation, reduction, and substitution, leading to various derivatives. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution.

Biology

The compound is studied for its potential as an antimicrobial and antiviral agent. Quinoxaline derivatives, including N-(2,5-difluorophenyl)quinoxaline-6-carboxamide, have demonstrated growth inhibition against Trypanosoma cruzi, indicating a structure-activity relationship that involves physicochemical properties, biological activity, and liposolubility .

Medicine

N-(2,5-difluorophenyl)quinoxaline-6-carboxamide is investigated for its anticancer properties and potential use in drug development. Studies of triazoloquinoxalines have shown anticancer actions against MCF-7, HCT-116, and HepG2 cell lines, with some derivatives exhibiting greater anticancer activity than doxorubicin . The compound's mechanism of action involves interaction with specific molecular targets and pathways, such as inhibiting DNA gyrase in bacteria, which disrupts DNA replication and leads to cell death.

Industry

The compound is utilized in developing new materials and catalysts.

N-(2,5-difluorophenyl)quinoxaline-6-carboxamide's biological activity is attributed to its ability to interact with specific molecular targets, including the inhibition of enzymes involved in critical cellular processes.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated antimicrobial properties. Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.25 - 1 |

| Enterococcus faecium | 0.25 - 1 |

| Enterococcus faecalis | 0.25 - 1 |

| Methicillin-resistant S. aureus | Comparable to current antibiotics |

| Vancomycin-resistant E. faecium | Comparable to current antibiotics |

These findings indicate antibacterial activity, including activity against antibiotic-resistant strains.

Anticancer Activity

Triazoloquinoxaline derivatives have shown anticancer activity . For example, compounds 7e, 7c, and 7b displayed the greatest anticancer actions against HepG2, HCT116, and MCF-7 cell lines, respectively, even outperforming doxorubicin in some cases .

Neuropharmacological Effects

Wirkmechanismus

The mechanism of action of N-(2,5-difluorophenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Quinoxaline Derivatives

Key Observations :

- Planarity and Conjugation: Unlike the thiophene-substituted quinoxaline in , the carboxamide group in the target compound may reduce planarity due to steric hindrance, affecting π-π stacking and crystallinity .

Biologische Aktivität

N-(2,5-difluorophenyl)quinoxaline-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

N-(2,5-difluorophenyl)quinoxaline-6-carboxamide is characterized by the presence of a 2,5-difluorophenyl group, which enhances its biological activity. The compound has been studied for its potential applications in various fields, including medicinal chemistry and material science.

The biological activity of N-(2,5-difluorophenyl)quinoxaline-6-carboxamide is primarily attributed to its ability to interact with specific molecular targets. It has been reported to inhibit enzymes involved in critical cellular processes, such as DNA gyrase in bacteria, leading to the disruption of DNA replication and ultimately cell death. This mechanism underlies its potential as an antimicrobial agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including N-(2,5-difluorophenyl)quinoxaline-6-carboxamide. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.25 - 1 |

| Enterococcus faecium | 0.25 - 1 |

| Enterococcus faecalis | 0.25 - 1 |

| Methicillin-resistant S. aureus | Comparable to current antibiotics |

| Vancomycin-resistant E. faecium | Comparable to current antibiotics |

These findings indicate that N-(2,5-difluorophenyl)quinoxaline-6-carboxamide exhibits potent antibacterial activity, particularly against antibiotic-resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, N-(2,5-difluorophenyl)quinoxaline-6-carboxamide has shown promising anticancer properties. The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), Hep G2 (liver cancer), and HCT116 (colon cancer). The following table presents the IC50 values observed in these studies:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 4.4 |

| Hep G2 | 4.4 |

| HCT116 | 2.5 |

These results suggest that N-(2,5-difluorophenyl)quinoxaline-6-carboxamide has significant potential as an anticancer agent, with activity comparable to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinoxaline derivatives reveal that specific structural features contribute to their biological activity. The presence of electron-donating groups enhances antibacterial and anticancer activities, while electron-withdrawing groups tend to reduce efficacy. For instance, modifications at the NH linker position have been shown to be crucial for maintaining activity .

Case Studies

- Antimicrobial Resistance : A study examining quinoxaline derivatives demonstrated that certain compounds exhibited significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, suggesting their potential as new antibacterial agents in the face of rising antimicrobial resistance .

- Dual Activity : Another investigation highlighted the dual activity of quinoxaline derivatives against both cancer cells and bacterial pathogens, emphasizing their versatility as therapeutic agents .

- Comparative Efficacy : In comparative studies with existing antibiotics, N-(2,5-difluorophenyl)quinoxaline-6-carboxamide showed superior efficacy in preventing biofilm formation by resistant bacterial strains .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2,5-difluorophenyl)quinoxaline-6-carboxamide, and how can reaction conditions be controlled to minimize side-product formation?

Answer:

The synthesis of quinoxaline carboxamides typically involves coupling reactions between quinoxaline carboxylic acid derivatives and substituted anilines. For example, analogous procedures (e.g., 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine synthesis) use DMF as a solvent, heating to 100°C, and column chromatography for purification . Key factors include:

- Stoichiometric control : Maintain a 1:1 molar ratio of quinoxaline-6-carbonyl chloride and 2,5-difluoroaniline to avoid incomplete coupling.

- Temperature modulation : Excessive heat (>120°C) may promote dehalogenation or decomposition; mid-range temperatures (80–100°C) are optimal.

- Purification : Gradient elution with ethyl acetate/hexane mixtures (5–20%) effectively isolates the product while removing unreacted starting materials .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of N-(2,5-difluorophenyl)quinoxaline-6-carboxamide?

Answer:

- X-ray crystallography : Resolves bond angles (e.g., C–N–C at ~117–121°) and confirms substituent orientation, as demonstrated for 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline .

- NMR spectroscopy : NMR identifies fluorine substitution patterns, while NMR reveals aromatic proton splitting due to the difluorophenyl group.

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H] ~314.08 g/mol) and detects fragmentation patterns.

Advanced: How can discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray bond angles) for N-(2,5-difluorophenyl)quinoxaline-6-carboxamide be systematically resolved?

Answer:

- DFT optimization : Compare computed geometries (e.g., B3LYP/6-31G*) with X-ray data (e.g., C9–C10 bond length ~1.40 Å in related quinoxalines ). Adjust basis sets to account for fluorine electronegativity.

- NMR shift calculations : Use programs like Gaussian or ADF to predict shifts. Discrepancies >1 ppm may indicate conformational flexibility or crystal-packing effects.

- Validation : Cross-reference with structurally similar compounds (e.g., 6-nitroquinoxaline derivatives) to identify systematic errors in computational models .

Advanced: What strategies are recommended for improving the solubility and stability of N-(2,5-difluorophenyl)quinoxaline-6-carboxamide in aqueous buffers for in vitro bioactivity studies?

Answer:

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without inducing aggregation.

- pH adjustment : The carboxamide group’s pKa (~3–4) allows protonation in acidic buffers, improving stability.

- Salt formation : Analogous to crystalline sulfate salts in related difluorophenyl compounds (e.g., hydrogen sulfate formulations ), consider forming hydrochloride salts for enhanced aqueous compatibility.

Advanced: How do electronic effects of the 2,5-difluorophenyl substituent influence the reactivity of the quinoxaline core in cross-coupling or functionalization reactions?

Answer:

- Electron-withdrawing effects : Fluorine substituents reduce electron density at the quinoxaline core, directing electrophilic substitution to the 3-position.

- Steric hindrance : The 2,5-difluorophenyl group may impede nucleophilic attack at the carboxamide carbonyl.

- Cross-coupling compatibility : Suzuki-Miyaura reactions require careful selection of palladium catalysts (e.g., Pd(PPh)) to avoid defluorination, as seen in chloro-quinoxaline derivatives .

Advanced: What in silico approaches (e.g., molecular docking, MD simulations) are suitable for predicting the target binding affinity of N-(2,5-difluorophenyl)quinoxaline-6-carboxamide, and how can these models be validated experimentally?

Answer:

- Molecular docking : Use AutoDock Vina to screen against kinase or receptor targets (e.g., EGFR or PARP), leveraging the compound’s planar quinoxaline core for π-π stacking.

- MD simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess stability of hydrogen bonds between the carboxamide and active-site residues.

- Validation : Correlate docking scores with IC values from enzymatic assays (e.g., MTT cytotoxicity tests ) or SPR binding studies.

Advanced: How can researchers address contradictions in spectroscopic data (e.g., unexpected NOE correlations or split signals in 13C^{13}\text{C}13C NMR) for N-(2,5-difluorophenyl)quinoxaline-6-carboxamide?

Answer:

- Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) can reveal rotational barriers in the carboxamide linkage.

- Crystallographic validation : Compare NOE-derived distances with X-ray bond lengths (e.g., C1–C2 distance ~1.48 Å ) to identify conformational averaging.

- DFT-NMR integration : Calculate J-coupling constants for dihedral angles and match with experimental splitting patterns.

Basic: What analytical methods are recommended for quantifying trace impurities in N-(2,5-difluorophenyl)quinoxaline-6-carboxamide batches?

Answer:

- HPLC-DAD : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Impurity thresholds (<0.1%) align with ICH guidelines.

- LC-MS/MS : Identify byproducts (e.g., dehalogenated or hydrolyzed derivatives) via fragmentation patterns.

- Reference standards : Cross-check with certified materials (e.g., N-phenyl-2-naphthylamine standards ) for calibration accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.